molecular formula C17H26N2O4 B1532224 Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate CAS No. 1097921-02-2

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate

Cat. No. B1532224
M. Wt: 322.4 g/mol
InChI Key: LOFCYCRPQLTJOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate (TBAMPP) is an organic compound that has been studied for its potential applications in the chemical and pharmaceutical industries. TBAMPP is an important intermediate in the synthesis of various chemical compounds, and has been investigated for its potential therapeutic effects in various diseases. TBAMPP is also a substrate for a number of enzymes, and its biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate has been studied for its potential applications in the chemical and pharmaceutical industries. It has been used as a substrate in the synthesis of various chemical compounds, including benzoylthiophene derivatives and pyrrolo[2,3-d]pyrimidine derivatives. It has also been investigated for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer’s disease. Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate has been shown to inhibit the activity of certain enzymes, and its biochemical and physiological effects have been studied in detail.

Mechanism Of Action

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, cyclooxygenase-2, and matrix metalloproteinase-9. It has also been shown to interact with various receptors, including muscarinic, nicotinic, and adrenergic receptors. The exact mechanism of action of Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain receptors.

Biochemical And Physiological Effects

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, cyclooxygenase-2, and matrix metalloproteinase-9. Additionally, Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate has been shown to interact with various receptors, including muscarinic, nicotinic, and adrenergic receptors.

Advantages And Limitations For Lab Experiments

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate is a relatively inexpensive and readily available compound, making it an attractive choice for laboratory experiments. Its synthesis is relatively simple, and it can be synthesized in either an aqueous or organic solvent. Additionally, its biochemical and physiological effects can be easily studied using various techniques. However, Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate is a relatively unstable compound, and its stability can be affected by light and heat.

Future Directions

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate has a wide range of potential applications in the chemical and pharmaceutical industries. It has been investigated for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, its biochemical and physiological effects have been studied in detail, and its mechanism of action is still not fully understood. Future research should focus on elucidating the exact mechanism of action of Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate, as well as investigating its potential therapeutic effects in various diseases. Additionally, further research should be conducted to identify new applications of Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate in the chemical and pharmaceutical industries.

properties

IUPAC Name

tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-7-12(8-10-19)22-13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFCYCRPQLTJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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